But-2-ene-1,4-diylbis(triphenylphosphonium) chloride

描述

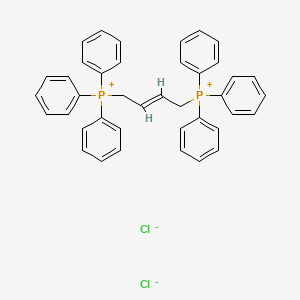

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride (CAS: 106423-29-4) is a bis-phosphonium salt with the molecular formula C₄₀H₃₆Cl₂P₂ and an average molecular weight of 649.576 g/mol. Its structure features a conjugated (2E)-butene backbone bridging two triphenylphosphonium groups, each associated with a chloride counterion . This compound is primarily utilized in organic synthesis, particularly in Wittig reactions, to generate alkenes with controlled stereochemistry. The high purity (95%) and stability of its E-isomer make it a reliable reagent for constructing complex olefins, such as polyenes or heterocyclic systems .

属性

IUPAC Name |

triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36P2.2ClH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOACLPDZHDFCQP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36Cl2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743117 | |

| Record name | (But-2-ene-1,4-diyl)bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106423-29-4 | |

| Record name | (But-2-ene-1,4-diyl)bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions

Inert Atmosphere : The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Reaction Temperature : The reaction is carried out at elevated temperatures, often around 60–80°C, for several hours to ensure complete conversion.

Purification

After the reaction, the product is purified through recrystallization or column chromatography to isolate this compound in high purity.

Industrial Production

In industrial settings, the production process is scaled up while maintaining similar synthetic routes:

Reactor Systems : Large reactors equipped with automated systems are employed to control temperature and pressure precisely.

Purification Techniques : Industrial purification may involve large-scale chromatography or distillation methods to yield high-purity products efficiently.

This compound can undergo various chemical reactions:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide or potassium permanganate | Oxidized derivatives |

| Reduction | Lithium aluminum hydride or sodium borohydride | Reduced derivatives |

| Substitution | Nucleophiles (amines, thiols) | Substituted derivatives |

This compound has been studied extensively for its utility in organic synthesis and as a biochemical probe:

Biochemical Probes

The compound acts as a probe for studying various biochemical reactions due to its ability to interact with enzymes and cellular components. Its reactivity allows it to form covalent bonds with biological targets, influencing metabolic pathways and signal transduction processes.

Organic Synthesis

In organic synthesis, this compound is employed in the formation of complex molecules, facilitating the development of new compounds with potential therapeutic applications.

化学反应分析

Types of Reactions

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Amines, thiols, and other nucleophiles under mild to moderate temperatures.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the original compound.

Reduction: The major products are reduced derivatives, often with the removal of chloride ions.

Substitution: The major products are substituted derivatives where the chloride ions are replaced by the nucleophiles.

科学研究应用

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biological systems and as a probe for biochemical reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of But-2-ene-1,4-diylbis(triphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction, metabolic pathways, and cellular processes.

相似化合物的比较

Butane-1,4-diylbis(triphenylphosphonium) Chloride

- Structure : Replaces the conjugated butene backbone with a saturated butane chain.

- Reactivity : Lacks the electronic conjugation of the double bond, leading to reduced efficiency in stabilizing transition states during Wittig reactions. This results in lower yields (~70–80%) compared to the butene-linked analogue (~97% in optimized conditions) .

- Applications : Less suited for synthesizing rigid or conjugated systems due to increased rotational freedom.

(2Z)-But-2-ene-1,4-diylbis(triphenylphosphonium) Chloride

- Isomerism : The Z-isomer introduces steric hindrance between the phenyl groups, reducing reaction rates in stereoselective alkene formation.

- Synthetic Utility: Produces distinct stereochemical outcomes in Wittig reactions. For example, in the synthesis of (Z,E,Z)-1,6-di-1-naphthylhexatriene, the Z-isomer of the phosphonium salt favors non-linear triene geometries, whereas the E-isomer yields more planar products .

But-2-ene-1,4-diylbis(triphenylphosphonium) Bromide

- Counterion Effect : Bromide ions enhance solubility in polar aprotic solvents (e.g., DMF) compared to chloride, but may lead to undesired side reactions in metal-catalyzed systems (e.g., Fe²⁺ coordination in metallohelices) .

Performance in Key Reactions

Wittig Reaction Efficiency

The conjugated E-isomer demonstrates superior performance in generating stereodefined alkenes, attributed to its rigid backbone stabilizing reactive intermediates .

Physicochemical Properties

| Property | (2E)-But-2-ene-1,4-diylbis(triphenylphosphonium) chloride | Butane-1,4-diylbis(triphenylphosphonium) chloride |

|---|---|---|

| Melting Point (°C) | 220–225 (decomposes) | 198–202 |

| Solubility | Moderate in CH₂Cl₂, low in H₂O | High in CH₃CN, negligible in H₂O |

| Stability | Air-stable (95% purity) | Hygroscopic |

The conjugated system in the butene derivative enhances thermal stability, making it preferable for high-temperature reactions .

生物活性

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride is a phosphonium salt known for its utility in organic synthesis and biological research. Its unique structure allows it to interact with various biological systems, making it a valuable compound for studying biochemical reactions and potential therapeutic applications.

The compound is characterized by its phosphonium moiety, which is highly reactive due to the positive charge on phosphorus. This reactivity facilitates its role as a reagent in chemical transformations and as a probe in biological studies.

The biological activity of this compound involves its interaction with cellular components, including enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity. Key pathways affected include:

- Signal Transduction : Modulating cellular signaling pathways.

- Metabolic Pathways : Influencing metabolic processes by interacting with metabolic enzymes.

- Cellular Processes : Affecting cell proliferation and apoptosis through receptor modulation.

1. Research Applications

This compound is utilized in various research contexts:

- Biochemical Probes : It serves as a probe for studying biochemical reactions due to its ability to influence enzyme activity.

- Organic Synthesis : Employed in the synthesis of complex organic molecules, facilitating the development of new compounds with biological relevance.

2. Therapeutic Potential

Recent studies have explored the potential therapeutic applications of this compound:

- Anticancer Activity : Preliminary research indicates that phosphonium salts may exhibit cytotoxic effects against cancer cells. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines.

- Antimicrobial Properties : There is emerging evidence suggesting that phosphonium compounds may possess antimicrobial activity, making them candidates for further investigation as antimicrobial agents.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of various phosphonium salts on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. The mechanism was attributed to mitochondrial targeting and subsequent induction of apoptosis .

Case Study 2: Enzyme Inhibition

Another research article focused on the inhibition of histone deacetylases (HDACs) by phosphonium compounds. The study demonstrated that this compound could inhibit HDAC activity, leading to increased acetylation of histones and altered gene expression profiles associated with cancer progression .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| But-2-ene-1,4-diylbis(triphenylphosphonium) bromide | Moderate cytotoxicity | Mitochondrial targeting |

| But-2-ene-1,4-diylbis(triphenylphosphonium) iodide | High anticancer potential | Apoptosis induction via HDAC inhibition |

| But-2-ene-1,4-diylbis(triphenylphosphonium) fluoride | Limited biological studies available | Potential enzyme modulation |

常见问题

Q. What is the primary synthetic application of But-2-ene-1,4-diylbis(triphenylphosphonium) chloride?

This compound is a pivotal Wittig reagent for synthesizing conjugated dienes and trienes. For example, it reacts with aldehydes (e.g., 1-naphthaldehyde) to form alkenes, with stereochemical outcomes influenced by reaction conditions. The Z,E,Z isomer of a triene product was isolated via slow crystallization in dichloromethane, demonstrating its utility in constructing complex olefin systems .

Q. Which analytical techniques are critical for characterizing derivatives of this compound?

^1H NMR spectroscopy is essential for identifying coupling constants (e.g., J = 11.1 Hz for trans-alkene protons) and isomer ratios. X-ray crystallography resolves molecular conformation, as shown in studies analyzing dihedral angles (53.57°) and non-planar structures .

Q. How should this reagent be stored to maintain stability?

While specific data is limited, analogous phosphonium salts should be stored in airtight containers at room temperature, protected from moisture and strong oxidizers. Stability under recommended conditions is inferred from related compounds .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in Wittig reactions using this reagent?

Solvent polarity, temperature, and base selection influence isomer ratios. Aprotic solvents (e.g., dichloromethane) and temperatures below 25°C favor specific stereoisomers, as seen in the isolation of the Z,E,Z isomer under controlled crystallization .

Q. What methodologies resolve isomeric products formed with this reagent?

Chromatography combined with recrystallization (e.g., slow evaporation in dichloromethane) isolates isomers. Structural validation via X-ray diffraction (unit cell parameters: a = 24.913 Å, β = 95.012°) and NMR (δ 6.95–7.99 ppm aromatic signals) confirms stereochemistry .

Q. How do crystallographic parameters aid structural interpretation of derivatives?

Unit cell dimensions (a = 24.913 Å, b = 7.2586 Å) and space group symmetry (P21/c) are critical for modeling molecular packing. High-resolution diffractometers (e.g., Agilent Xcalibur) enable precise refinement (R[F²] = 0.053) of atomic coordinates .

Q. What safety precautions apply when handling this compound?

Avoid strong oxidizers to prevent hazardous reactions. Decomposition under heat may release hydrogen chloride gas; use fume hoods and PPE. Protocols for analogous phosphonium salts recommend minimizing inhalation .

Methodological Considerations

Q. How are contradictions in spectroscopic data resolved for reaction products?

Combining NMR, X-ray, and mass spectrometry clarifies ambiguities. For example, X-ray confirmed the Z,E,Z isomer, while NMR coupling constants (J = 11.1 Hz) indicated trans-alkene geometry .

Q. What experimental conditions optimize yields in Wittig reactions?

Stoichiometric control of aldehyde and base (e.g., NaH) enhances efficiency. Purity of the phosphonium salt and solvent selection (e.g., dichloromethane) are critical, though specific yields are not detailed in the literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。